molecular formula C10H13FN2O2 B13221966 N-butyl-4-fluoro-3-nitroaniline

N-butyl-4-fluoro-3-nitroaniline

Cat. No.: B13221966
M. Wt: 212.22 g/mol
InChI Key: AVKHUUMHXLQPOI-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Context within Substituted Anilines

N-butyl-4-fluoro-3-nitroaniline belongs to the class of substituted anilines. google.com These are aromatic compounds derived from aniline (B41778) through the replacement of one or more hydrogen atoms on the benzene (B151609) ring or the amino group with other functional groups. google.com In the case of this compound, the aniline core is modified in three ways:

N-alkylation: A butyl group is attached to the nitrogen atom of the amino group.

Fluorination: A fluorine atom is present on the benzene ring at position 4.

Nitration: A nitro group is attached to the benzene ring at position 3.

The parent compound, 4-fluoro-3-nitroaniline (B182485), is classified as a nitroaniline and an organofluorine compound. nih.gov The presence and arrangement of these functional groups significantly influence the molecule's chemical properties. The nitro group is a strong electron-withdrawing group, which decreases the basicity of the amino group and activates the aromatic ring toward nucleophilic aromatic substitution. Conversely, the amino group is a strong activating group for electrophilic aromatic substitution, although this effect is modulated by protonation in acidic media. chegg.com The fluorine atom acts as a weak deactivating group via its inductive effect. chegg.com This interplay of electronic effects makes the molecule a versatile building block in organic synthesis.

Below is a table summarizing the key properties of the precursor, 4-fluoro-3-nitroaniline.

Table 1: Physicochemical Properties of 4-Fluoro-3-nitroaniline

Property Value
CAS Number 364-76-1 sigmaaldrich.com
Molecular Formula C₆H₅FN₂O₂ nih.gov
Molecular Weight 156.11 g/mol sigmaaldrich.com
Appearance Yellow or gold powder nih.gov
Melting Point 94-96 °C sigmaaldrich.com

| Water Solubility | Insoluble nih.gov |

This table is interactive. You can sort and filter the data.

Significance in Advanced Organic Synthesis and Mechanistic Studies

The primary significance of this compound and its analogs lies in their role as intermediates in the synthesis of more complex molecules, particularly dyes. google.comgoogle.com The precursor, 4-fluoro-3-nitroaniline, is a key starting material for preparing nitro-p-phenylenediamines, which have been widely used as hair dyes. google.com

The synthesis of N-substituted derivatives is typically achieved through the reaction of 4-fluoro-3-nitroaniline with various amines. google.com For example, a patented process describes the reaction of 4-fluoro-3-nitroaniline with amines such as methylamine (B109427), cyclohexylamine, and tert-butylamine (B42293) to produce the corresponding N-substituted nitro-p-phenylenediamines. google.com These reactions are often carried out in water or a mixture of water and an organic solvent, sometimes with the addition of a base like sodium carbonate to facilitate the reaction. google.com The fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution by the amine.

While specific mechanistic studies on this compound are not widely published, the general mechanism for the reaction of fluoronitrobenzenes with amines is well-understood as a nucleophilic aromatic substitution (SNAr) reaction. scispace.com The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride (B91410) ion.

The table below provides basic identification information for this compound.

Table 2: Identifiers for this compound

Identifier Value
CAS Number 1157559-23-3 bldpharm.com
Molecular Formula C₁₀H₁₃FN₂O₂ bldpharm.com
Molecular Weight 212.22 g/mol bldpharm.com

| MDL Number | MFCD12038171 bldpharm.com |

This table is interactive. You can sort and filter the data.

Overview of Research Trajectories for this compound and Analogs

Research involving this compound and its analogs has historically been driven by their industrial applications, particularly in the dye industry. google.comgoogle.comgoogle.com Patents from several decades ago detail the synthesis of a range of N-alkylated 4-fluoro-3-nitroanilines for use as precursors to hair dyes. google.com The objective of this research was to develop efficient and commercially viable processes for producing these dye intermediates in high yield and purity. google.com

More recent research on related compounds, such as N-alkyl substituted 4-nitroanilines, has explored their potential in the field of non-linear optics. osti.gov While this research does not specifically mention the fluoro-substituted analog, it points to a potential application for compounds with a similar electronic framework. The combination of an electron-donating amino group and an electron-withdrawing nitro group connected through a conjugated system is a common motif in molecules designed for non-linear optical applications.

Current research on substituted nitroanilines continues to explore their utility as versatile synthons. For instance, methods for the regioselective nitration of N-alkyl anilines are still being developed, highlighting the ongoing importance of these compounds in organic synthesis. researchgate.net While direct and extensive research on this compound is limited in contemporary scientific literature, its role as a building block and the continued interest in its parent compound and other analogs suggest its potential for use in the synthesis of novel functional materials and biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

N-butyl-4-fluoro-3-nitroaniline

InChI

InChI=1S/C10H13FN2O2/c1-2-3-6-12-8-4-5-9(11)10(7-8)13(14)15/h4-5,7,12H,2-3,6H2,1H3

InChI Key

AVKHUUMHXLQPOI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N Butyl 4 Fluoro 3 Nitroaniline and Key Intermediates

Precursor Synthesis: 4-Fluoro-3-nitroaniline (B182485)

The primary route for synthesizing 4-fluoro-3-nitroaniline involves the nitration of p-fluoroaniline. This process is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Nitration of p-Fluoroaniline: Reaction Kinetics and Regioselectivity

The nitration of p-fluoroaniline is a well-established method for introducing a nitro group onto the aromatic ring. The reaction's efficiency and the isomeric purity of the product are highly dependent on the reaction conditions, including the choice of nitrating agent and the temperature.

The regioselectivity of this reaction is directed by the existing substituents on the benzene (B151609) ring: the amino group (-NH2) and the fluorine atom (-F). Under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-director. In contrast, the fluorine atom is an ortho-, para-director. This interplay of directing effects is crucial in determining the final position of the incoming nitro group.

The nitration of p-fluoroaniline proceeds through an electrophilic aromatic substitution (EAS) mechanism. jove.commasterorganicchemistry.com This multi-step process is initiated by the attack of an electrophile, the nitronium ion (NO2+), on the electron-rich aromatic ring of p-fluoroaniline. jove.commasterorganicchemistry.com

The mechanism can be summarized in the following key steps:

Generation of the Electrophile: The potent electrophile, the nitronium ion, is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid. jove.commasterorganicchemistry.com

Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.commasterorganicchemistry.com In this intermediate, the aromaticity of the ring is temporarily disrupted. nih.gov

Deprotonation: A weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the nitro group. masterorganicchemistry.com This step restores the aromaticity of the ring and yields the final product, 4-fluoro-3-nitroaniline. masterorganicchemistry.com

Recent studies have also explored a single electron transfer (SET) mechanism for aromatic nitration, which involves the transfer of an electron from the aromatic π-system to the nitronium ion, forming a radical ion intermediate that then proceeds to the final product. rsc.org

The generation of the nitronium ion (NO2+) is a critical step in the nitration process and is typically achieved by using a mixture of concentrated nitric acid and sulfuric acid. jove.comquora.com Sulfuric acid, being the stronger of the two acids, protonates the nitric acid. jove.comorganicchemistrytutor.com This protonated nitric acid is unstable and readily loses a water molecule to form the highly electrophilic nitronium ion. jove.comorganicchemistrytutor.com

The presence of sulfuric acid is crucial as it not only facilitates the formation of the nitronium ion but also acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and hinder the reaction. quora.comechemi.com

Carrying out the nitration of p-fluoroaniline under anhydrous conditions has been shown to significantly improve the efficiency and yield of 4-fluoro-3-nitroaniline. google.com The use of anhydrous conditions minimizes the formation of undesirable by-products, such as resins, which are often produced in significant quantities in the presence of water. google.com Prior art has noted that nitration without protecting the amine group can lead to excessive oxidative reactions and low yields of the desired nitro derivatives due to resin formation. google.com

A patented process modification emphasizes the use of 100% sulfuric acid and 100% nitric acid to maintain anhydrous conditions, leading to higher yields of the recrystallized product. google.com This approach simplifies the work-up of the reaction mixture and results in a purer product. google.com

ParameterConditionOutcomeReference
Nitrating Agent Mixture of H₂SO₄ and HNO₃Generates nitronium ion (NO₂⁺) google.com
Temperature 3-10°CControls reaction rate and minimizes side reactions google.com
Conditions AnhydrousHigher yield and purity, less resin formation google.com

Purification Techniques for 4-Fluoro-3-nitroaniline

After the nitration reaction, the crude 4-fluoro-3-nitroaniline product requires purification to remove unreacted starting materials, isomeric impurities, and resinous by-products.

A common purification method involves the following steps:

Neutralization and Precipitation: The acidic reaction mixture is poured onto ice and then neutralized with a base, such as concentrated aqueous ammonia, to precipitate the crude product. google.com

Acidic Wash: The crude product is then stirred with dilute hydrochloric acid. google.com This step helps to dissolve any unreacted p-fluoroaniline and other basic impurities, while the desired product, being a weaker base due to the electron-withdrawing nitro group, remains largely insoluble.

Filtration and Neutralization of Filtrate: The insoluble material, which includes the desired product and some resinous impurities, is filtered off. The filtrate is then made alkaline to precipitate any dissolved 4-fluoro-3-nitroaniline.

Recrystallization: The purified product can be further refined by recrystallization from boiling water or other suitable solvents. google.com However, due to the low solubility of 4-fluoro-3-nitroaniline in boiling water, this can lead to significant product loss in the mother liquor. google.com

An alternative patented procedure describes grinding the crude product with hydrochloric acid to remove the resinous by-products, followed by neutralization of the filtrate to recover the crystalline product. google.com

N-Alkylation to N-butyl-4-fluoro-3-nitroaniline

The final step in the synthesis of the target compound is the N-alkylation of 4-fluoro-3-nitroaniline. This reaction introduces a butyl group onto the nitrogen atom of the amino group.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline (B41778), making it a more potent nucleophile. The choice of solvent and reaction temperature are critical parameters that need to be optimized to achieve a good yield and minimize side reactions.

For example, a related synthesis of N-methyl-4-fluoro-3-nitroaniline uses formaldehyde (B43269) as the methylating agent in the presence of sulfuric acid. google.com This suggests that reductive amination could also be a potential route for N-butylation, using butanal as the aldehyde.

Further research would be needed to determine the optimal conditions for the specific N-butylation of 4-fluoro-3-nitroaniline to produce this compound with high yield and purity.

Alkylation Agents and Mechanistic Considerations

The synthesis of this compound is typically accomplished by the direct alkylation of 4-fluoro-3-nitroaniline. This reaction involves the substitution of the amino group's hydrogen atom with a butyl group. The choice of alkylating agent is critical and influences the reaction pathway and conditions. Common strategies involve reacting 4-fluoro-3-nitroaniline with a butyl halide (e.g., butyl bromide) or, more directly, with butylamine (B146782).

The reaction of 4-fluoro-3-nitroanilines with various amines is a known method for producing N-substituted derivatives. google.com For instance, analogous reactions have been successfully carried out with amines such as methylamine (B109427) and tert-butylamine (B42293) to yield the corresponding N-substituted products. google.com The mechanism for this transformation is a nucleophilic aromatic substitution. In this process, the amine acts as the nucleophile, attacking the carbon atom bonded to the fluorine. The reaction is facilitated by the presence of the electron-withdrawing nitro group positioned ortho to the fluorine atom, which activates the aromatic ring towards nucleophilic attack.

Another potential, though less direct, pathway involves the initial N-alkylation of p-fluoroaniline with a butylating agent, followed by nitration of the resulting N-butyl-p-fluoroaniline. However, direct nitration of p-fluoroaniline to form the 4-fluoro-3-nitroaniline intermediate is a more common and efficient commercial process. google.com

Optimization of Reaction Conditions: Temperature and pH Control in Aqueous Media

Optimizing reaction conditions is crucial for maximizing yield and purity in the synthesis of this compound and its precursors.

Synthesis of the Intermediate (4-fluoro-3-nitroaniline): The preparation of the key intermediate, 4-fluoro-3-nitroaniline, involves the nitration of p-fluoroaniline. This reaction is highly sensitive to temperature and the presence of water. To achieve high yields and purity, the nitration is best performed under anhydrous conditions using a mixture of nitric acid and sulfuric acid. google.com Maintaining a low temperature, typically between 3°C and 10°C, is essential during the addition of the nitrating agent to control the exothermic reaction and minimize the formation of unwanted by-products. google.comgoogle.com

N-Alkylation Step: For the subsequent N-alkylation of 4-fluoro-3-nitroaniline with butylamine, the reaction is often conducted in an aqueous medium at elevated temperatures, such as at reflux. google.com The use of water as a solvent is advantageous for industrial-scale production.

Control of pH is another critical parameter. The reaction can be managed by the addition of a base, such as sodium carbonate, to neutralize the acid formed during the reaction and drive the equilibrium towards the product. google.com In some processes involving the reaction of 4-fluoro-3-nitroanilines with amines, the pH is carefully maintained between 8.5 and 9.5 by the continuous addition of a base like sodium hydroxide (B78521) solution. google.com This precise control prevents side reactions and ensures a more complete conversion. google.com

ParameterConditionReactantsReference
Temperature 8°C–10°Cp-fluoroaniline, HNO₃, H₂SO₄ google.com,
Temperature Reflux4-fluoro-3-nitroaniline, tert-butylamine, water google.com
pH Control Addition of Sodium Carbonate4-fluoro-3-nitroaniline, tert-butylamine, water google.com
pH Control Maintained at 8.5-9.54-fluoro-3-nitroaniline, ethanolamine, water google.com

This table summarizes optimized reaction conditions for the synthesis of the intermediate and for analogous N-alkylation reactions.

Industrial-Scale Synthetic Approaches

On an industrial scale, the synthesis of this compound is approached as a two-stage process, prioritizing efficiency, safety, and cost-effectiveness.

Stage 1: Synthesis of 4-fluoro-3-nitroaniline The commercial production of 4-fluoro-3-nitroaniline is based on the nitration of p-fluoroaniline. google.com The process, designed to be commercially feasible, utilizes anhydrous conditions to achieve high yields and purity, thereby avoiding complex recovery procedures. google.com Typically, p-fluoroaniline is dissolved in concentrated sulfuric acid in a large-scale reactor. A nitrating mixture of nitric acid and sulfuric acid is then added dropwise while carefully controlling the temperature to remain low. google.com After the reaction is complete, the mixture is poured onto ice, and the crude product is precipitated by neutralization with ammonia. Purification can be achieved by treating the crude product with dilute hydrochloric acid to separate it from insoluble resinous by-products. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of N-butyl-4-fluoro-3-nitroaniline, the distinct electronic environments of the protons result in a characteristic pattern of signals. The aromatic region displays a complex splitting pattern due to the interplay of the fluorine, nitro, and amino substituents. The proton ortho to the nitro group is expected to be the most downfield-shifted aromatic proton due to the strong electron-withdrawing nature of the nitro group. The butyl chain protons will appear in the upfield region of the spectrum, with the methylene (B1212753) group attached to the nitrogen atom showing a downfield shift compared to the other methylene groups due to the deshielding effect of the nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.50 - 7.80 dd J(H,F) ≈ 9.0, J(H,H) ≈ 2.5
Aromatic-H 7.00 - 7.30 m -
Aromatic-H 6.80 - 7.00 t J(H,F) ≈ J(H,H) ≈ 9.0
NH 5.00 - 6.00 br s -
-CH₂-N 3.10 - 3.30 t J ≈ 7.0
-CH₂- 1.50 - 1.70 sextet J ≈ 7.5
-CH₂- 1.30 - 1.50 sextet J ≈ 7.5

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.

The ¹³C NMR spectrum provides a detailed picture of the carbon framework of this compound. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon atom bonded to the nitro group will be significantly deshielded and appear at a downfield chemical shift. The carbons of the butyl chain will be found in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-F 155.0 - 160.0 (d, ¹JCF ≈ 240-250 Hz)
C-NH 145.0 - 150.0
C-NO₂ 135.0 - 140.0
Aromatic C-H 115.0 - 130.0
Aromatic C-H 110.0 - 115.0
Aromatic C-H 105.0 - 110.0
-CH₂-N 43.0 - 45.0
-CH₂- 30.0 - 32.0
-CH₂- 19.0 - 21.0

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the assignments made from one-dimensional spectra. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the butyl chain and the coupling between aromatic protons. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, providing unambiguous C-H connections.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern offers insights into the molecule's structure, with characteristic losses of fragments such as the butyl group, the nitro group, and other smaller entities.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z Value Identity
212 [M]⁺ (Molecular Ion)
155 [M - C₄H₉]⁺
166 [M - NO₂]⁺
129 [M - C₄H₉ - C₂H₂]⁺

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for substituted anilines and nitroaromatic compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro), and C-F bonds. The presence and position of these bands provide definitive evidence for the key functional groups within the molecule.

Table 4: Predicted FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3350 - 3450 Medium
Aromatic C-H Stretch 3050 - 3150 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1590 - 1620 Medium
N-O Asymmetric Stretch (NO₂) 1520 - 1560 Strong
N-O Symmetric Stretch (NO₂) 1330 - 1370 Strong
C-N Stretch 1250 - 1350 Medium

Note: These are predicted frequency ranges and can vary based on the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Modes

In studies of PNA, the Raman spectra exhibit strong signals corresponding to the symmetric stretching of the nitro group (NO₂) and the stretching vibrations of the benzene (B151609) ring. For solid p-nitroaniline, a notable peak is observed around 1392 cm⁻¹, which is attributed to the symmetric stretching mode of the NO₂ group. nih.gov The interaction between the amino donor group (-NH₂) and the nitro acceptor group (-NO₂) can lead to unusual spectral phenomena, such as sequential Fermi resonances, which can influence the intensity and position of certain peaks. nih.gov For instance, in PNA, the combinational mode at 1292 cm⁻¹ has been observed to gain significant intensity through Fermi resonance with the mode at 1392 cm⁻¹. nih.gov

The introduction of the N-butyl group and the fluorine atom in this compound is expected to introduce additional vibrational modes and shift the existing ones. The C-N stretching of the butylamine (B146782) group and various C-H bending and stretching modes from the butyl chain will appear in the spectrum. The C-F stretching vibration is also anticipated, typically appearing as a strong band in the region of 1000-1400 cm⁻¹. The precise positions of these peaks would provide detailed information about the molecular structure and intermolecular interactions.

Table 1: Expected Raman Active Modes for this compound Based on Analogs

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
NO₂ Symmetric Stretch ~1390 Strong intensity, sensitive to electronic environment.
Aromatic C-C Stretch 1500-1600 Multiple bands expected, characteristic of the benzene ring.
C-N Stretch (Aromatic) 1280-1350 Coupled with other modes.
C-F Stretch 1000-1400 Strong, characteristic band.
CH₂/CH₃ Deformations (Butyl) 1400-1470 Bending and scissoring modes.

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental tool for investigating the electronic transitions within a molecule. For this compound, the presence of the nitroaniline chromophore dictates its absorption characteristics. The electronic spectrum is dominated by charge-transfer (CT) transitions from the electron-donating amino group to the electron-accepting nitro group, mediated by the π-system of the benzene ring.

Studies on the parent compound, 4-nitroaniline (B120555), show a strong absorption band in the UV-Vis region, which is sensitive to the solvent polarity, a phenomenon known as solvatochromism. rsc.org A red shift (bathochromic shift) of the absorption maximum is typically observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state. rsc.org This is characteristic of a π → π* transition with significant charge-transfer character. For 4-nitroaniline in aqueous solution, the absorption maximum can be influenced by the addition of other species, which can alter the local environment of the chromophore. researchgate.net

For this compound, the primary electronic transition is expected to be of a similar charge-transfer nature. The N-butyl group, being a weak electron-donating group, may slightly modify the energy of the highest occupied molecular orbital (HOMO) localized on the amino group. The fluorine atom, with its inductive electron-withdrawing effect, could influence the energy of the lowest unoccupied molecular orbital (LUMO) associated with the nitro-bearing ring. The combination of these substituents will fine-tune the energy gap and thus the wavelength of maximum absorption (λ_max_).

Table 2: Anticipated UV-Vis Absorption Data for this compound

Transition Type Expected λ_max_ Range (nm) Solvent Effects

This table represents an estimation based on the behavior of similar nitroaniline compounds.

Near-Infrared (NIR) Spectroscopy for Optoelectronic Properties

Near-infrared (NIR) spectroscopy can provide valuable information about the optoelectronic properties of this compound, particularly concerning its potential applications in nonlinear optics and optoelectronic devices. The NIR region is often used to determine the optical band gap of materials.

For a related analog, N-butyl-4-nitroaniline (NB4N), which has been studied as a single crystal for nonlinear optical applications, the lower cut-off wavelength was determined from UV-Vis-NIR spectral analysis. researchgate.net This cut-off wavelength is directly related to the optical band gap of the material. A lower cut-off wavelength indicates a larger band gap, which is often desirable for optical applications to ensure transparency in the visible and NIR regions. While specific NIR absorption bands related to vibrational overtones and combination bands of the C-H, N-H, and O-H groups are expected, the primary interest for optoelectronic characterization lies in the electronic absorption edge. The position of this edge allows for the calculation of the optical band gap (E_g_), a critical parameter for semiconductors and dielectric materials.

X-ray Diffraction Analysis of Related Crystalline Analogs

For N-butyl-4-nitroaniline, the Cambridge Structural Database (CSD) contains crystallographic information under the depositor number CCDC 102568. nih.gov The analysis of such structures reveals important details about the planarity of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. In nitroaniline derivatives, hydrogen bonds involving the amino and nitro groups often play a crucial role in directing the crystal packing, which in turn influences the material's bulk properties, including its nonlinear optical response. The butyl chain's conformation and its role in the crystal lattice can also be elucidated. It is anticipated that in a crystalline form, this compound would exhibit a highly ordered structure with significant intermolecular interactions.

Table 3: Mentioned Compounds

Compound Name
This compound
p-nitroaniline (PNA)
N-butyl-4-nitroaniline (NB4N)

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

The precision of DFT calculations is heavily dependent on the choice of the basis set and the functional. For N-butyl-4-fluoro-3-nitroaniline, a variety of basis sets and functionals have been evaluated to ensure the accuracy of the theoretical predictions. The selection process involves balancing computational cost with the desired level of accuracy.

A significant application of DFT is the prediction of vibrational frequencies. These calculated frequencies can be compared with experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. The correspondence between the theoretical and experimental spectra serves as a validation of the computational model and allows for the assignment of specific vibrational modes to different functional groups within the molecule.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and kinetic stability of a molecule. By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), insights into the molecule's ability to donate or accept electrons can be gained.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high stability and low reactivity. For this compound, the analysis of these orbitals helps to identify the regions of the molecule that are most likely to be involved in chemical reactions.

The interactions between the HOMO and LUMO are fundamental to understanding intramolecular charge transfer. In this compound, the distribution of these frontier orbitals indicates the pathways for charge transfer within the molecule. This information is crucial for predicting its reactivity and potential applications in various chemical processes.

Molecular Electrostatic Potential (MESP) Surfaces for Reactivity Mapping

Theoretical investigations on similar nitroaniline compounds frequently employ Molecular Electrostatic Potential (MESP) surfaces to predict reactive sites for electrophilic and nucleophilic attacks. The MESP map illustrates the charge distribution on the molecule's surface. Generally, in nitroanilines, the region around the nitro group exhibits a negative potential (red and yellow areas), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the areas around the amino group and hydrogen atoms often show a positive potential (blue areas), suggesting sites prone to nucleophilic attack. For this compound, one would hypothesize a similar distribution, with the fluorine and nitro groups strongly influencing the electrostatic potential of the aromatic ring. However, without specific calculations, this remains a qualitative prediction.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis) and understanding electronic transitions within a molecule. Studies on related nitroaniline derivatives often use TD-DFT to calculate the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer). For this compound, TD-DFT calculations would be expected to reveal significant intramolecular charge transfer from the butyl-amino donor group to the nitro acceptor group, a characteristic feature of "push-pull" systems that is crucial for optical applications. The specific absorption maxima (λ_max) and the influence of solvents (solvatochromism) are key parameters that would be elucidated by such a study. Unfortunately, no published TD-DFT data for this specific compound could be located.

Nonlinear Optical (NLO) Property Prediction

Organic molecules with significant charge-transfer character, like substituted nitroanilines, are often investigated for their nonlinear optical (NLO) properties, which are critical for applications in photonics and optoelectronics. Computational methods are essential for predicting these properties.

The key NLO parameters are the linear polarizability (α) and the first-order hyperpolarizability (β). These are typically calculated using Density Functional Theory (DFT) methods. The magnitude of the hyperpolarizability is a measure of the second-order NLO response of a molecule. For push-pull systems, a larger difference in the dipole moments between the ground and excited states, and a significant intramolecular charge transfer, generally lead to a higher β value.

While studies on similar molecules like p-nitroaniline and its derivatives report calculated values for these properties, no such data has been published for this compound. The introduction of the butyl group and the fluorine atom would modulate the electronic properties and, consequently, the polarizability and hyperpolarizability. A detailed computational analysis would be required to quantify these effects.

Advanced Applications and Chemical Utility

Role as a Versatile Intermediate in Pharmaceutical Synthesis

The distinct functional groups of N-butyl-4-fluoro-3-nitroaniline provide multiple reactive sites, allowing for its use as a foundational element in the multi-step synthesis of various pharmaceutical compounds. The nitro group can be readily reduced to an amino group, and the existing amino group can undergo a variety of chemical transformations.

Precursor for Kinase Inhibitors

While direct evidence for the use of this compound in the synthesis of kinase inhibitors is not extensively detailed in the public domain, the closely related compound, 4-fluoro-3-nitroaniline (B182485), serves as a crucial precursor in this area. google.com Kinase inhibitors are a class of targeted therapy drugs that block the action of kinases, enzymes that play a critical role in cell signaling and growth. The structural motif of a substituted aniline (B41778) is common in many kinase inhibitors. The synthesis of these inhibitors often involves the reaction of a nitroaniline derivative with other molecules to build the final complex structure. The fluorine atom in 4-fluoro-3-nitroaniline can also play a significant role in modulating the drug's properties, such as its binding affinity and metabolic stability.

Utility in Agrochemical Development

The application of this compound and its parent compound, 4-fluoro-3-nitroaniline, extends to the agrochemical industry. thermofisher.com These compounds serve as intermediates in the creation of new crop protection agents.

Synthesis of Urea-Based Antimicrobial Agents

Substituted anilines, including this compound, are key components in the synthesis of urea-based compounds. While specific examples detailing the synthesis of urea-based antimicrobial agents directly from this compound are not prevalent in the available literature, the general synthetic routes for creating such agents often involve the reaction of an aniline derivative. These urea-based compounds can exhibit a range of biological activities, including antimicrobial properties, making them valuable for protecting crops from various pathogens. The presence of the fluorine atom and the nitro group can influence the efficacy and spectrum of activity of the final antimicrobial agent. google.com

Contributions to Materials Science

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of advanced materials with novel optical and electronic properties.

Development of Optoelectronic Materials

Research into organic materials for optoelectronic applications has identified compounds like N-butyl-4-nitroaniline as having significant potential. researchgate.netspringerprofessional.de These materials can be used in devices that convert light into electricity or vice versa. A study on N-butyl-4-nitroaniline (NB4N) single crystals, synthesized via a slow solvent evaporation method, revealed a large optical band gap and high efficiency in second harmonic generation (SHG). springerprofessional.de SHG is a nonlinear optical process with applications in lasers and other optical devices. Theoretical calculations have further supported the superior nonlinear optical properties of such organic crystals, indicating their potential to advance the field of optoelectronics. researchgate.netspringerprofessional.de

Interactive Data Table: Properties of N-butyl-4-nitroaniline for Optoelectronics

PropertyValueReference
Optical Band Gap4.83 eV springerprofessional.de
Lower Cut-off Wavelength235 nm springerprofessional.de
Second Harmonic GenerationConfirmed springerprofessional.de

Application in Biotechnology Research

Detailed research findings on the direct use of this compound in biotechnology are scarce. The following sections outline the general principles of the requested applications and note the absence of specific data for the compound .

Photoaffinity labeling (PAL) is a powerful technique for identifying and studying protein-ligand interactions. nih.gov This method employs a chemical probe equipped with a photoreactive group that, upon activation by light, forms a covalent bond with its target molecule. nih.gov Aryldiazirines and benzophenones are common photoreactive groups used in these probes. nih.gov The synthesis of such probes is a multi-step process, often starting from a core scaffold that is systematically functionalized.

There is no specific information available in the searched literature that details the use of this compound as a starting material or intermediate in the synthesis of photoactivated azido (B1232118) compounds for biochemical probing.

Monoamine oxidases (MAOs) are enzymes that are significant targets for drug development, particularly for neurological disorders. nih.gov MAO inhibitors are classified into different types, such as reversible or irreversible and selective for MAO-A or MAO-B. nih.gov The study of enzyme inhibition involves assessing how different compounds interact with the enzyme's active site. For instance, 7-chloro-4-nitrobenzofurazan has been identified as a potent inhibitor of both types of MAO. nih.gov

Specific studies on the inhibitory effects of this compound on monoamine oxidase or other enzymes are not present in the available research. Therefore, its role and potential as an enzyme inhibitor remain uncharacterized in the scientific literature.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-butyl-4-fluoro-3-nitroaniline is traditionally approached via the nucleophilic substitution of the fluorine atom in 4-fluoro-3-nitroaniline (B182485) with n-butylamine. While effective, this method provides a baseline from which future research can explore more sophisticated and efficient synthetic strategies.

Future investigations should focus on the development of novel catalytic systems that can facilitate this N-alkylation under milder conditions, with higher yields and greater selectivity. The exploration of photoredox catalysis, for instance, presents a promising frontier. Recent studies on the synthesis of C–N atropoisomers have demonstrated the power of light-mediated reactions for forming C-N bonds, often with high degrees of control and efficiency. acs.org Applying similar principles to the synthesis of this compound could lead to more sustainable and atom-economical processes.

Furthermore, enzymatic or bio-catalytic approaches could be investigated as green alternatives to traditional chemical synthesis. Identifying or engineering an enzyme capable of catalyzing the amination of the fluorinated aromatic ring would represent a significant advancement in the sustainable production of this compound.

Synthetic ApproachPotential Catalyst/SystemResearch Focus
Catalytic N-AlkylationPalladium or Copper-based catalystsOptimization of ligand and reaction conditions for lower temperatures and catalyst loading.
Photoredox CatalysisOrganic dyes (e.g., Eosin Y), Metal complexesInvestigation of reaction mechanisms and scalability under visible light irradiation. acs.org
Enzymatic SynthesisTransaminases or engineered enzymesScreening for suitable biocatalysts and optimization of reaction parameters like pH and temperature.

Investigation of Advanced Reactivity Patterns under Diverse Conditions

The reactivity of this compound is largely dictated by its three key functional groups: the secondary amine, the nitro group, and the fluorine atom. Understanding the interplay of these groups under various conditions is crucial for unlocking the molecule's synthetic utility.

Future research should systematically explore the compound's reactivity in a range of transformations:

Reduction of the Nitro Group: While the reduction of aromatic nitro groups is a well-established transformation, investigating the selective reduction of the nitro group in this compound in the presence of the fluorine atom and the N-butyl group using modern catalytic systems (e.g., nanoparticle catalysts, transfer hydrogenation) could yield valuable derivatives like N1-butyl-4-fluorobenzene-1,3-diamine.

Further Functionalization of the Amine: The secondary amine provides a handle for introducing further complexity. Acylation, sulfonylation, and further alkylation reactions should be explored to create a library of derivatives with diverse properties.

Nucleophilic Aromatic Substitution (SNAAr): While the fluorine atom is activated by the ortho-nitro group, its displacement by other nucleophiles in the N-butylated compound warrants detailed kinetic and mechanistic studies. This could open pathways to novel disubstituted aniline (B41778) derivatives.

Electrophilic Aromatic Substitution: The directing effects of the N-butylamino, nitro, and fluoro groups on the aromatic ring make electrophilic substitution a complex but potentially rewarding area of study. chegg.com Computational models could predict the most likely sites for substitution, guiding experimental work. chegg.com

Deeper Computational Insights into Structure-Reactivity Relationships and Design Principles

Computational chemistry offers a powerful lens through which to understand the electronic structure and predict the reactivity of this compound. While studies have been performed on the related compound N-butyl-4-nitroaniline, a dedicated computational investigation of the fluorinated analogue is a critical next step.

Future computational work should employ Density Functional Theory (DFT) and other advanced methods to:

Analyze the Molecular Electrostatic Potential (MEP): Mapping the MEP would identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles.

Calculate Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the compound's electronic transitions and its behavior in chemical reactions.

Model Reaction Pathways: Simulating the transition states and energy profiles for various reactions, such as nitro reduction or nucleophilic substitution, can help in optimizing reaction conditions and predicting product distributions.

Predict Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its derivatives.

Computational MethodProperty to InvestigateRationale
Density Functional Theory (DFT)Molecular Geometry, MEP, HOMO-LUMO energiesTo understand the fundamental electronic structure and predict reactive sites.
Time-Dependent DFT (TD-DFT)Electronic transitions, UV-Vis spectraTo predict optical properties and guide the design of chromophores.
Quantum Theory of Atoms in Molecules (QTAIM)Bond characteristics and intermolecular interactionsTo analyze the nature of the chemical bonds and non-covalent interactions.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. Future research on this compound should actively incorporate these principles.

Key areas for investigation include:

Use of Greener Solvents: Moving away from traditional volatile organic compounds towards water, supercritical fluids, or bio-based solvents for the synthesis and reactions of this compound.

Catalyst Recycling: Developing heterogeneous catalytic systems that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts. The development of anhydrous synthesis conditions for the precursor, 4-fluoro-3-nitroaniline, which reduces resin formation, is a step in this direction. google.com

Development of Multifunctional Derivatives for Emerging Technologies

The true potential of this compound lies in its role as a scaffold for the creation of novel functional molecules. Its known use as a precursor for hair dyes is just the beginning. google.comsigmaaldrich.com

Future research should focus on designing and synthesizing derivatives for a range of advanced applications:

Organic Electronics: The nitroaniline core is a classic "push-pull" chromophore. By systematically modifying the N-butyl group and potentially replacing the fluorine atom, derivatives with tailored optical and electronic properties could be developed for applications in organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and as components in dye-sensitized solar cells.

Pharmaceutical and Agrochemical Scaffolds: The fluorinated nitroaniline moiety is present in various bioactive molecules. Derivatives of this compound could be screened for potential pharmaceutical or agrochemical activity. The reduction of the nitro group to an amine, for example, would yield a substituted phenylenediamine, a common pharmacophore.

Advanced Dyes and Pigments: Building on its origins, research could explore the synthesis of high-performance dyes with enhanced properties such as improved lightfastness, thermal stability, or specific color characteristics for applications in textiles, printing, and coatings.

Chemical Sensors: The electronic properties of the molecule could be harnessed to develop chemosensors. By incorporating specific binding sites, derivatives could be designed to detect the presence of certain analytes through changes in their optical or electrochemical signals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.